![molecular formula C13H12BrNO3 B1282660 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 41306-64-3](/img/structure/B1282660.png)
2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione
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Description
2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione, also known as BOPO, is a chemical compound with a wide range of applications in scientific research. It is an organobromine compound that has been used in numerous laboratory experiments and has been studied for its biochemical and physiological effects. BOPO has been used as a reagent in organic synthesis, as a synthetic intermediate in drug development, and as a tool for studying the mechanism of action of various drugs. In
Scientific Research Applications
Cancer Research
This compound has been investigated for its potential in cancer therapy. A study published in SpringerLink demonstrated that derivatives of isoindoline-1,3-dione, including our compound of interest, showed cytotoxic effects against blood cancer cell lines such as K562 and Raji. The study indicated a significant loss of cell viability with increasing concentrations of the compound .
Drug Synthesis Intermediates
Isoindolines, including 2-(5-Bromo-4-oxopentyl)isoindoline-1,3-dione, are important intermediates in the synthesis of new drugs. They are present in many synthetic compounds, natural products, and bioactive small molecules with a wide array of biological activities .
PROTAC Research
This compound is a thalidomide analog that can be useful in PROTAC (PROteolysis TArgeting Chimeras) research. PROTACs are a novel class of therapeutic agents that target proteins for degradation .
Synthesis of Iminothiadiazole Derivatives
The compound has been used to produce thiocyanate intermediates which are then combined with aryl diazonium salts to produce iminothiadiazole derivatives, as reported in a SpringerLink article .
Designing New Molecules
Due to its reactivity and structural features, 2-(5-Bromo-4-oxopentyl)isoindoline-1,3-dione is used in designing new molecules with potential applications across various fields .
properties
IUPAC Name |
2-(5-bromo-4-oxopentyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKJVCNFAMZUFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552182 |
Source
|
Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41306-64-3 |
Source
|
Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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